Golvatinib

Descripción general

Descripción

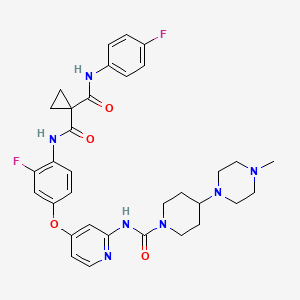

Golvatinib, also known as E7050, is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity . It has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck .

Molecular Structure Analysis

This compound has a molecular formula of C33H37F2N7O4 and a molecular weight of 633.7 g/mol . Its IUPAC name is 1-N’-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .Chemical Reactions Analysis

This compound is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit and Ron, based on isolated kinase assays .Physical And Chemical Properties Analysis

This compound is an aromatic ether . Its physical and chemical properties include a molecular weight of 633.7 g/mol and a molecular formula of C33H37F2N7O4 .Aplicaciones Científicas De Investigación

Farmacocinética: Absorción y distribución

El perfil farmacocinético de Golvatinib muestra una alta variabilidad, pero la concentración plasmática máxima y el área bajo la curva de concentración plasmática-tiempo aumentaron proporcionalmente con la dosis . Esto sugiere que this compound tiene un patrón de absorción y distribución predecible a diferentes dosis, lo cual es esencial para determinar los regímenes de dosificación apropiados en entornos clínicos.

Farmacodinámica: Impacto molecular

El impacto de this compound en los objetivos moleculares se observó a través del aumento en los niveles de receptor de activador de plasminógeno de tipo uroquinasa soluble, VEGFR2, c-Met y angiopoyetina-2 después de la dosis . Además, se observó una disminución en c-Met fosforilado o ERK fosforilado en algunas biopsias pareadas en la MTD, lo que indica una modulación efectiva del objetivo .

Efectos adversos: Perfil de seguridad

El perfil de seguridad de this compound se caracteriza por eventos adversos relacionados con el tratamiento, como diarrea, náuseas, vómitos, fatiga, disminución del apetito y niveles elevados de enzimas hepáticas . Comprender estos efectos adversos es crucial para la gestión de la atención del paciente durante el tratamiento y para informar a los pacientes sobre los posibles efectos secundarios.

Actividad antitumoral: Eficacia en tumores sólidos

This compound ha mostrado efectos antitumorales significativos en modelos de xenotrasplantes de ratón de líneas celulares cancerosas con amplificación del gen MET . Esto sugiere su potencial eficacia en el tratamiento de tumores sólidos con perfiles genéticos similares, convirtiéndolo en un candidato para futuras investigaciones en terapia oncológica dirigida.

Desarrollo de biomarcadores: Indicadores predictivos

Los cambios en los biomarcadores como VEGFR2 y angiopoyetina-2 después de la administración de this compound podrían servir como indicadores predictivos de la respuesta al tratamiento . La investigación sobre estos biomarcadores podría conducir a enfoques de medicina personalizada, donde los tratamientos se adaptan en función del perfil de biomarcadores de un individuo.

Mecanismo De Acción

Target of Action

Golvatinib is a highly potent, small-molecule, ATP-competitive inhibitor that primarily targets the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family, as well as c-Kit and Ron . These targets play crucial roles in cell migration, matrix invasion, and signal transduction .

Mode of Action

This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular functions such as cell migration and matrix invasion .

Biochemical Pathways

It is known that the drug impacts the signaling pathways of its targets, including c-met and eph receptors . These pathways regulate various cellular processes, including cell migration, matrix invasion, and signal transduction .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increase with dose . The maximum tolerated dose (MTD) of this compound was determined to be 400 mg once daily .

Result of Action

This compound’s action results in significant antitumor effects, as demonstrated in mouse xenograft models of cancer cell lines with MET gene amplification . It also leads to an increase in the levels of soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 after dose .

Action Environment

It is known that the drug’s efficacy can be affected by factors such as the tumor microenvironment

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Golvatinib interacts with several enzymes and proteins, including the c-Met receptor tyrosine kinase, multiple members of the Eph receptor family, c-Kit, and Ron . These interactions are primarily inhibitory, as this compound is an ATP-competitive inhibitor .

Cellular Effects

This compound has been observed to have various effects on cells and cellular processes. It influences cell function by inhibiting the signaling pathways of c-Met and Eph receptors, which regulate cell migration and matrix invasion . This inhibition can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as c-Met and Eph receptors . It acts as an ATP-competitive inhibitor, preventing these receptors from activating their respective signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with no notable degradation observed at concentrations ranging from 0.0005 to 8 μM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 400 mg once daily, this compound has shown manageable toxicity and evidence of c-Met target modulation .

Metabolic Pathways

This compound is involved in the metabolic pathways of c-Met and Eph receptors. It interacts with these receptors and inhibits their signaling pathways, which can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its molecular targets, it is likely that it interacts with transporters or binding proteins associated with c-Met and Eph receptors .

Subcellular Localization

Given its inhibitory effects on c-Met and Eph receptors, it is likely that it is localized to the areas of the cell where these receptors are found .

Propiedades

IUPAC Name |

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCJCNVNUFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239155 | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928037-13-2 | |

| Record name | Golvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

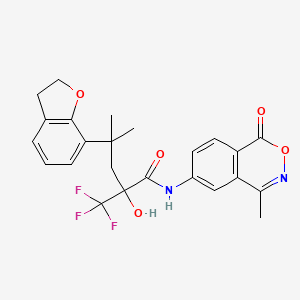

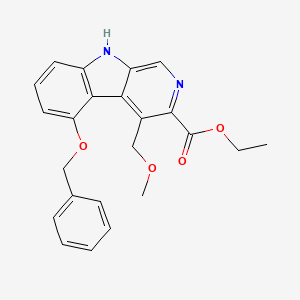

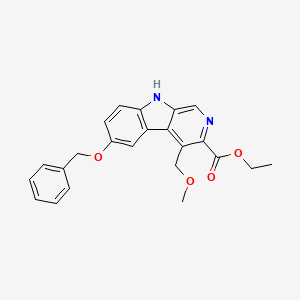

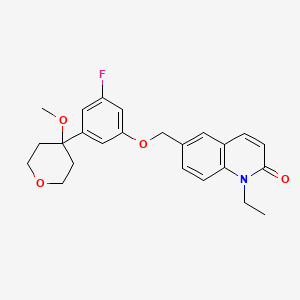

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)